2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( pinacol boronate) is a valuable intermediate for organic synthesis due to the presence of a boronate ester group. Boronates are functional groups that can readily undergo coupling reactions to form carbon-carbon bonds. This property makes 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a versatile building block for the construction of complex organic molecules [].
One particular application is in Suzuki-Miyaura coupling reactions []. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between a boronate ester and a halide (usually aryl or vinyl halide). By incorporating 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a molecule via a Suzuki-Miyaura coupling, researchers can introduce a specific unsaturated moiety (3,3-dimethylbut-1-en-1-yl) along with the desired carbon-carbon bond.
2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also be used in fragment-based drug discovery []. This approach involves screening small, fragment-sized molecules against a target protein to identify initial binding interactions. Due to its relatively small size and the presence of a functional group (boronate), 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may serve as a fragment for identifying potential drug candidates.
2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique dioxaborolane structure. It features a dioxaborolane ring which is a five-membered cyclic compound containing two oxygen and one boron atom, along with a substituent that includes a 3,3-dimethylbut-1-enyl group. The compound has the molecular formula and a molecular weight of approximately 210.12 g/mol. Its structure can be represented as follows:
textO / \ B O / \ C C / \ / \ C C---C C | C
This compound is often utilized in organic synthesis and has garnered attention for its potential applications in medicinal chemistry.
The reactivity of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to the presence of the boron atom and the dioxaborolane framework. Key reactions include:
The synthesis of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
This compound finds applications in various fields including:
Interaction studies involving 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with nucleophiles and electrophiles. Its interactions can lead to the formation of new compounds that may possess desirable properties for further applications in pharmaceuticals or materials science.
Several compounds share structural similarities with 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
| Compound Name | Structural Characteristics | Similarity Index |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Contains a propene substituent | 0.81 |
| 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane | Phenyl substituent instead of alkenyl | 0.80 |
| 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Allyl group as substituent | 0.81 |
| 4,4-Dimethylpentanoylboronic acid pinacol ester | Related boronic ester structure | 0.78 |
These compounds highlight the versatility and uniqueness of the dioxaborolane framework while showcasing variations in substituents that can alter their chemical behavior and potential applications.